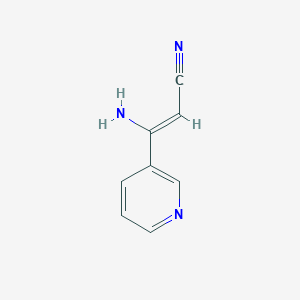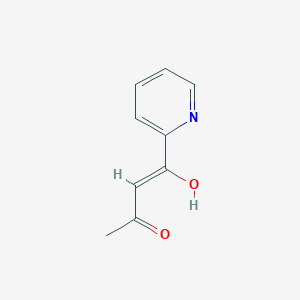![molecular formula C25H22FNO6S B263880 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furochromene derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C. It can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide in lab experiments is its potential therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for further development as a drug. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific derivatives. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models, which could provide valuable information for the design of clinical trials. Additionally, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine its potential synergistic effects.
Synthesis Methods
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide involves several steps, including the condensation of 4-fluorophenylacetic acid with 4-hydroxycoumarin to form 3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ol. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylacetamide and tetrahydrothiophene-1,1-dioxide to form the final product.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
properties
Molecular Formula |
C25H22FNO6S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H22FNO6S/c1-14-18-9-20-21(15-3-5-16(26)6-4-15)12-32-22(20)11-23(18)33-25(29)19(14)10-24(28)27(2)17-7-8-34(30,31)13-17/h3-6,9,11-12,17H,7-8,10,13H2,1-2H3 |
InChI Key |
OPKCEXWIHDGVGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



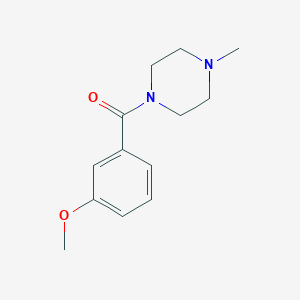


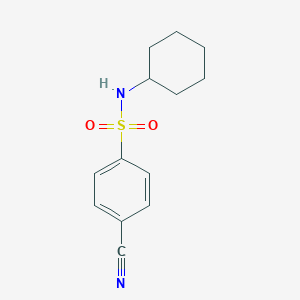
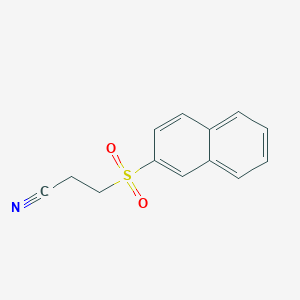

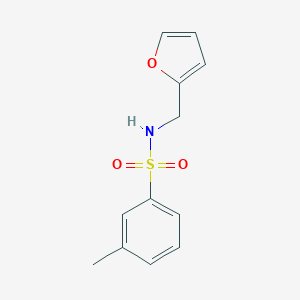



![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
